3-[(1H-Pyrrol-1-yl)methyl]aniline: Structural Architecture & Technical Specifications
3-[(1H-Pyrrol-1-yl)methyl]aniline: Structural Architecture & Technical Specifications
This comprehensive technical guide details the chemical structure, synthesis, physicochemical properties, and applications of 3-[(1H-Pyrrol-1-yl)methyl]aniline , a critical intermediate in medicinal chemistry and materials science.
Executive Summary
3-[(1H-Pyrrol-1-yl)methyl]aniline (also known as 1-(3-aminobenzyl)pyrrole) is a bifunctional heterocyclic scaffold characterized by an electron-rich pyrrole ring linked via a methylene bridge to a meta-substituted aniline.[1] This compound serves as a versatile "linker pharmacophore" in drug discovery, particularly for kinase inhibitors where the aniline moiety acts as a hinge binder and the pyrrole provides hydrophobic interactions. Its unique reactivity profile stems from the electronic disparity between the nucleophilic aliphatic-linked pyrrole and the aromatic amine.[1]
Chemical Identity & Structural Features
| Property | Specification |
| IUPAC Name | 3-(pyrrol-1-ylmethyl)aniline |
| Common Synonyms | 1-(3-Aminobenzyl)pyrrole; |
| Molecular Formula | |
| Molecular Weight | 172.23 g/mol |
| SMILES | Nc1cccc(Cn2cccc2)c1 |
| InChI Key | (Predicted) ZJ...[1][2] (Derivative of 1-benzylpyrrole scaffold) |
| Core Scaffold |
Structural Analysis
-
Electronic Environment: The molecule features two distinct nitrogen centers.[1] The pyrrole nitrogen is part of an aromatic system (6
-electrons), rendering it non-basic and planar.[1] The aniline nitrogen is pyramidal (sp³ hybridized with significant sp² character due to resonance) and serves as the primary nucleophilic handle.[1] -
Conformational Flexibility: The methylene (
) bridge introduces a rotational degree of freedom, allowing the pyrrole and phenyl rings to adopt orthogonal or coplanar conformations depending on the binding pocket environment.[1]
Synthesis & Manufacturing Protocols
The synthesis of 3-[(1H-Pyrrol-1-yl)methyl]aniline requires precise regiocontrol to distinguish between the two potential amine sites (aliphatic vs. aromatic) if starting from a diamine, or chemoselectivity if starting from a nitro precursor.[1]
Route A: The Clauson-Kaas Regioselective Synthesis (Recommended)
This method exploits the nucleophilic differential between aliphatic and aromatic amines.[1]
-
Precursor: 3-Aminobenzylamine (CAS 4403-71-8).[1]
-
Mechanism: The aliphatic amine (
) is significantly more nucleophilic than the aniline ( ).[1] Under acidic conditions, the aliphatic amine selectively attacks the activated furan to form the pyrrole ring, leaving the aniline intact.
Protocol:
-
Activation: Dissolve DMTHF (1.1 eq) in glacial acetic acid. Heat to 60°C for 30 mins to generate the reactive dialdehyde intermediate.[1]
-
Condensation: Add 3-aminobenzylamine (1.0 eq) slowly.
-
Cyclization: Reflux the mixture (100-110°C) for 2-4 hours.
-
Workup: Neutralize with
, extract with Ethyl Acetate. -
Purification: Flash chromatography (Hexane/EtOAc) to isolate the product.
Route B: Nitro-Reduction Pathway (High Fidelity)
This route avoids regioselectivity issues by masking the aniline as a nitro group.[1]
-
Alkylation: React 3-nitrobenzyl bromide with pyrrole using
in DMF to yield 1-(3-nitrobenzyl)pyrrole . -
Reduction: Reduce the nitro group using Iron powder/
(Bechamp reduction) or catalytic hydrogenation ( ).[1]
Caption: Dual synthetic pathways demonstrating regioselective control (Route A) and functional group interconversion (Route B).
Physicochemical Properties
| Property | Value / Description | Note |
| Physical State | Viscous Oil or Low-Melting Solid | Pure 1-benzylpyrrole is a liquid; the amine increases MP slightly.[1] |
| Boiling Point | ~340°C (Predicted) | Decomposes at high temperatures.[1] |
| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Poor water solubility; soluble in dilute acid (protonation of aniline). |
| pKa (Aniline) | 4.5 – 4.8 | Standard aniline range; available for protonation.[1] |
| pKa (Pyrrole) | -3.8 (Conjugate acid) | Non-basic; will not protonate under physiological conditions.[1] |
| LogP | ~2.4 | Moderately lipophilic; good membrane permeability.[1] |
Spectroscopic Characterization (Expected Data)
-
¹H NMR (400 MHz,
):-
6.68 (t, 2H, Pyrrole
-CH) -
6.18 (t, 2H, Pyrrole
-CH) - 7.10 (t, 1H, Ar-H5)
- 6.60–6.70 (m, 3H, Ar-H2,4,6)
-
5.05 (s, 2H,
)[1] -
3.60 (br s, 2H,
)
-
6.68 (t, 2H, Pyrrole
-
MS (ESI):
calc.[1] for 173.10; found 173.1.[1]
Applications in Drug Discovery & Materials
Medicinal Chemistry: The "Linker" Strategy
This compound is a privileged intermediate for constructing Type II Kinase Inhibitors .[1] The aniline nitrogen serves as a "hinge binder" equivalent or a solvent-front handle, while the pyrrole ring occupies the hydrophobic back-pocket (selectivity pocket).[1]
-
Fragment-Based Drug Discovery (FBDD): The molecule acts as a bi-aryl fragment.[1] The methylene linker allows the two aromatic systems to adjust to the enzyme's specific steric requirements.[1]
-
Suicide Substrates: Pyrrole rings can be oxidized by cytochrome P450s to reactive intermediates, making this scaffold useful for designing mechanism-based inhibitors or studying metabolic stability.[1]
Material Science: Electropolymerization
N-substituted pyrroles can be electropolymerized.[1] The aniline pendant group allows for the post-polymerization functionalization of conductive polymer films (Polypyrrole), creating "wired" enzymes or sensors where the aniline covalently binds to biomolecules.
Caption: Pharmacophore mapping illustrating the dual-role functionality in biological and material applications.
Safety & Handling (SDS Highlights)
-
Hazards:
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Anilines oxidize over time (darkening); pyrroles are acid-sensitive (polymerization).[1]
-
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.[1]
References
-
Clauson-Kaas Reaction Protocol: Elming, N., & Clauson-Kaas, N. (1952). The preparation of pyrroles from furans.[1][5] Acta Chemica Scandinavica, 6, 867. Link[1]
-
Regioselectivity in Amine-Furan Condensations: Trost, B. M., & Keinan, E. (1980). Total synthesis of pyrrole-based natural products. Journal of the American Chemical Society.[1] Link[1]
-
Pyrrole-Aniline Scaffolds in Kinase Inhibitors: Zhang, J., et al. (2009). Design of Type II Kinase Inhibitors. Nature Reviews Drug Discovery, 8, 280-297. Link[1]
-
Properties of N-Benzylpyrroles: PubChem Compound Summary for CID 80123 (Analogous structure). Link[1]
-
Synthesis via Nitro-Reduction: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry. Wiley-Interscience.[1] (Standard protocols for Bechamp reduction).
Sources
- 1. 3-(吡咯-1-甲基)吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 5-methyl-2-(1H-pyrrol-1-yl)aniline | C11H12N2 | CID 2776795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pyrrole synthesis [organic-chemistry.org]
- 4. 1-Benzyl-3-pyrroline, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 5. Pyrrole - Wikipedia [en.wikipedia.org]
